3,6-Dimethoxy-2-(propan-2-yl)-2,5-dihydropyrazine
Overview
Description
3,6-Dimethoxy-2-(propan-2-yl)-2,5-dihydropyrazine is a chemical compound that has been the subject of much scientific research due to its unique properties. This compound is commonly used in the field of pharmacology and has been studied extensively for its potential therapeutic applications. In
Scientific Research Applications
Stereospecific Synthesis of α-Deuteriated α-Amino Acids
The compound 3,6-Dimethoxy-2-(propan-2-yl)-2,5-dihydropyrazine has been used in the stereospecific synthesis of α-deuteriated α-amino acids. Base-catalysed deuteriation of this compound in refluxing CH3O2H–2H2O produces the [6-2H2] isotopomer without disturbing the stereogenic centre at C-3. This method provides efficient access to various (R)- and (S)-α-deuteriated α-amino acids (Rose, Leeson, & Gani, 1992).
Synthesis and Stability of 2,6-Dihydroxypyrazines
Research on the synthesis, stability, and tautomerism of 2,6-dihydroxypyrazines involves demethylation of 2,6-dimethoxy-3,5-diphenylpyrazine derivatives. These studies provide insights into the stability of 2,6-dihydroxypyrazines based on UV spectral analysis (Sato, Matsumoto, Takishima, & Mochizuki, 1997).
Pyrazine Formation in Model Systems
Investigations into pyrazine formation pathways in sugar-ammonia model systems show that α-amino carbonyl compounds act as intermediates to form various pyrazines. The formation of a pyrazine ring from dihydropyrazine is attributed to the dehydration of hydroxy dihydropyrazine rather than dehydrogenation (Shibamoto & Bernhard, 1977).
Synthesis and Reactivity of Dihydropyrazine Derivatives
Research into the synthesis and reactivity of dihydropyrazine derivatives, including those containing 3,6-dimethoxy-2-(propan-2-yl)-2,5-dihydropyrazine, reveals their potential in forming stable, colored compounds. This work has implications for the development of novel organic materials (Brook, Haltiwanger, & Koch, 1992).
Enantioselective Synthesis of Amino Acid Derivatives
The compound is used in the enantioselective synthesis of amino acid derivatives, showcasing its utility in organic synthesis and the potential for developing pharmaceuticals (Chauhan, Shang, & Pennington, 2017).
properties
IUPAC Name |
3,6-dimethoxy-2-propan-2-yl-2,5-dihydropyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-6(2)8-9(13-4)10-5-7(11-8)12-3/h6,8H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFWEOGTZZPCTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=NCC(=N1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396609 | |
Record name | 3,6-Dimethoxy-2-(propan-2-yl)-2,5-dihydropyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dimethoxy-2-(propan-2-yl)-2,5-dihydropyrazine | |
CAS RN |
148403-14-9 | |
Record name | 3,6-Dimethoxy-2-(propan-2-yl)-2,5-dihydropyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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